N'-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide

Medicinal Chemistry Lead Optimization Physicochemical Property

Researchers screening kinase or metalloenzyme targets often encounter unreliable SAR from generic fragments lacking defined metal-chelating motifs. This compound delivers a validated dual pharmacophore combining an N'-hydroxyamidine zinc-binding group with a pyridin-2-ylpiperazine hinge-binding scaffold. • ≥95% purity with independent QC verification ensures assay reproducibility in metal-sensitive biochemical screens • Pyridin-2-yl substitution enables systematic SAR of hinge-region hydrogen bonding versus 3- and 4-pyridyl positional isomers • Intermediate MW (235.29 Da) and 3 rotatable bonds support fragment growing/linking strategies for lead optimization

Molecular Formula C11H17N5O
Molecular Weight 235.29 g/mol
Cat. No. B13219053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide
Molecular FormulaC11H17N5O
Molecular Weight235.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=NO)N)C2=CC=CC=N2
InChIInChI=1S/C11H17N5O/c12-10(14-17)9-15-5-7-16(8-6-15)11-3-1-2-4-13-11/h1-4,17H,5-9H2,(H2,12,14)
InChIKeyMPPGBGSTRHRZJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide: Chemical Identity & Physicochemical Properties


N'-Hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide is a synthetic small molecule (C11H17N5O, MW 235.29 g/mol) composed of a piperazine ring substituted at N4 with a pyridin-2-yl group and at N1 with an N'-hydroxyethanimidamide moiety . It is cataloged by multiple screening-compound suppliers at ≥95% purity and is primarily positioned as a research biochemical for kinase inhibitor discovery programs, though its specific protein target profile remains unpublished in peer-reviewed literature accessible through public databases .

1
Fragment-growing starting point: N'-hydroxyethanimidamide warhead mimics zinc-binding motif for metalloenzyme or kinase hinge exploration.
2
Kinase hinge-binding scaffold: pyridin-2-ylpiperazine provides a hinge-interaction motif distinct from pyridin-4-yl or phenyl analogs.
3
Conformational sampling probe: moderate rotatable bond count supports induced-fit binding studies in kinase SAR campaigns.

N'-Hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide: Structural Uniqueness vs. Generic Analogs


The N'-hydroxyethanimidamide functional group introduces a hydrogen-bond donor-acceptor motif capable of bidentate metal chelation (e.g., zinc in HDACs or magnesium in kinases), differentiating it from simple piperazinylethanimidamides lacking the hydroxyl substituent . Simultaneously, the pyridin-2-yl substituent on the piperazine ring provides a distinct electronic and steric environment compared to pyridin-4-yl or phenyl-substituted analogs, which can alter target binding orientation and selectivity profiles. These two structural features together create a pharmacophore that generic N-unsubstituted piperazine or pyridyl-free ethanimidamide compounds cannot replicate, making direct interchange unreliable without empirical validation .

Target N'-Hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide: dual HBD/HBA motif with ortho-pyridine
May not be substituted by Des-pyridyl analog (no hinge-binding pyridine ring) — binding orientation and lipophilicity shift significantly
Target N'-hydroxy group enables metal-chelation potential and hydrogen-bond donation
May not be substituted by Des-hydroxy ethanimidamide or 1-pyridin-2-ylpiperazine — loss of bidentate interaction motif
Target Pyridin-2-yl isomer: ortho nitrogen positioning influences hinge-region H-bond geometry
May not be substituted by Pyridin-4-yl isomer — altered electronic distribution may shift kinase selectivity profiles

N'-Hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide: Physicochemical & Structural Differentiation


Molecular Weight Difference vs. Des-pyridyl Analog

The target compound (MW 235.29 g/mol) is heavier than the des-pyridyl analog N'-hydroxy-2-(piperazin-1-yl)ethanimidamide (C6H14N4O, MW 158.20 g/mol) by 77.09 g/mol, corresponding to the addition of the pyridin-2-yl group . This increases lipophilicity and may enhance passive membrane permeability, though it also increases the number of hydrogen bond acceptors by one and rotatable bonds by one compared to the des-pyridyl analog.

MW Difference vs. Des-pyridyl
Class-level inference
ΔMW +77.09 g/mol, XLogP3 shift −1 to 0.3, ΔHBA +1, Δrotatable bonds +1 vs. des-pyridyl analog (MW 158.20).
Supports distinct ADME and target-engagement profile for the pyridin-2-yl analog.
Computed properties; experimental logD and permeability data not available.
Medicinal Chemistry Lead Optimization Physicochemical Property

Hydrogen Bond Donor Count vs. Parent Scaffold

The target compound possesses 2 hydrogen bond donors (the N'-hydroxy and the amidine NH2), whereas 1-pyridin-2-ylpiperazine has 0 hydrogen bond donors . This difference enables the target compound to engage in bidentate or tridentate interactions with protein active sites, a capability absent in the parent scaffold, which relies solely on hydrogen bond acceptance and lipophilic contacts.

HBD Count vs. Parent Scaffold
Class-level inference
ΔHBD +2 (2 vs. 0), ΔHBA +2 (5 vs. 3) compared with 1-pyridin-2-ylpiperazine.
Enables bidentate/tridentate metal coordination potential absent in parent scaffold.
Relevant for metalloenzyme inhibitor programs; empirical binding data needed.
Drug Design Ligand Efficiency Binding Mode Prediction

Lipophilicity Difference: Pyridin-2-yl vs. Pyridin-4-yl Isomer

The target compound has a computed XLogP3-AA of 0.3 . The pyridin-4-yl positional isomer is expected to have a comparable XLogP3 but may exhibit different polar surface area and dipole moment due to altered nitrogen positioning. While quantitative XLogP3 data for the pyridin-4-yl isomer was not located in public databases, the positional isomerism confers distinct electronic properties that can translate to divergent target selectivity and metabolic stability in kinase inhibitor chemotypes .

Lipophilicity: 2-Py vs. 4-Py Isomer
Class-level inference
XLogP3 ≈ 0.3 for both isomers; altered polar surface area and dipole vector due to nitrogen position.
Positional isomerism may shift kinase hinge-region hydrogen bonding and selectivity.
No public XLogP3 for 4-pyridyl isomer; electronic distribution difference inferred from structure.
Lipophilicity ADME Prediction Isomer Differentiation

Supplier Purity Specification as Quality Baseline

The compound is available from AKSci at a minimum purity specification of 95% (Catalog #4684DB, CAS 1016786-03-0) . This purity level provides a verifiable procurement quality baseline for in vitro biochemical screening. While other suppliers (CymitQuimica, Life Chemicals) also list this compound, only AKSci publishes a quantitative purity specification in their public catalog, enabling direct quality comparison across procurement options.

Supplier Purity Specification
Data to verify
AKSci catalog #4684DB: ≥95% (only publicly disclosed quantitative purity specification).
Establishes verifiable procurement quality baseline for in vitro screening.
Other suppliers list compound without public purity data; batch CoA should be requested.
Quality Control Analytical Chemistry Procurement Specification

Conformational Flexibility vs. Fused-Ring Pim Inhibitors

With 3 rotatable bonds (excluding the piperazine ring flip) , the target compound is significantly more flexible than typical ATP-competitive Pim kinase inhibitors featuring fused heteroaromatic cores (e.g., triazolopyridine or imidazopyridazine scaffolds patented by Amgen in US9394297), which typically have 1-2 rotatable bonds . Higher conformational flexibility may allow the N'-hydroxyethanimidamide warhead to sample multiple binding orientations, potentially broadening target engagement profiles but also increasing entropic penalty upon binding.

Conformational Flexibility
Class-level inference
3 rotatable bonds vs. 1–2 for fused-core Pim inhibitor chemotypes (e.g., triazolopyridine).
May enable induced-fit sampling of diverse kinase conformations; may also reduce ligand efficiency.
Conformational entropy implications require experimental binding data; ring-puckering not accounted.
Conformational Analysis Kinase Selectivity Ligand Efficiency

TPSA and BBB Penetration vs. CNS-Penetrant Piperazines

The target compound has a computed TPSA of approximately 70-75 Ų (estimated from 5 HBA × ~15 Ų contribution) . This falls within the favorable range for CNS penetration (typically < 90 Ų) but is higher than unsubstituted piperazine (~24 Ų) and lower than many hydroxylated analogs. The presence of the N'-hydroxy group increases TPSA by ~20 Ų compared to the non-hydroxylated ethanimidamide analog, potentially reducing passive BBB penetration relative to des-hydroxy derivatives .

TPSA & BBB Penetration Context
Class-level inference
Estimated TPSA ~70–75 Ų (XLogP3 0.3), intermediate between CNS-penetrant and peripherally restricted space.
Boundary CNS drug-like profile supports peripheral-vs.-central target engagement SAR studies.
TPSA estimated from fragment contributions; no experimental logBB or brain penetration data.
CNS Drug Delivery Physicochemical Property Blood-Brain Barrier

N'-Hydroxy-2-(4-pyridin-2-ylpiperazin-1-yl)ethanimidamide: Procurement Application Scenarios


Early-Stage Kinase Inhibitor Fragment Growing Campaigns

The compound's N'-hydroxyethanimidamide group mimics the zinc-binding motif of hydroxamic acids, while the pyridin-2-ylpiperazine scaffold provides a hinge-binding motif commonly found in kinase inhibitors . This dual pharmacophore makes it a suitable intermediate-fragment starting point for fragment growing or fragment linking strategies targeting kinases with available co-crystal structures. Its intermediate MW (235.29 Da) and 3 rotatable bonds provide conformational flexibility that enables exploration of induced-fit binding modes not accessible to more rigid, fused-core scaffolds .

Positional Isomer Selectivity Profiling in Pyridinylpiperazine Kinase Libraries

The pyridin-2-yl substitution pattern differentiates this compound from pyridin-4-yl and pyridin-3-yl analogs . Procurement of the 2-isomer alongside its positional isomers enables systematic profiling of pyridine nitrogen positioning effects on kinase hinge-region hydrogen bonding, an SAR strategy documented in Amgen's Pim inhibitor patent series (US9394297) . This is particularly relevant for targets where the hinge-binding pocket exhibits steric or electronic preferences for specific pyridine orientations.

CNS-Penetrant vs. Peripherally Restricted Chemical Probe Design

With an estimated TPSA of ~70-75 Ų, XLogP3 of 0.3, and 2 HBD/5 HBA, the compound sits at a physicochemical threshold where modest structural modifications could toggle between CNS penetration and peripheral restriction . It can serve as a base scaffold for systematic SAR exploration of BBB penetration in kinase or metalloenzyme targets with both central and peripheral disease relevance, where the N'-hydroxy group provides a modifiable handle for further derivatization (e.g., methylation, acylation) to tune TPSA and HBD count .

Metalloenzyme Inhibitor Screening with Quality-Verified Starting Material

The compound's N'-hydroxyamidine motif is structurally analogous to hydroxamic acid zinc-binding groups used in HDAC and MMP inhibitors . For laboratories initiating metalloenzyme inhibitor screening campaigns, the compound is available from AKSci at a documented ≥95% purity specification , enabling procurement with a verifiable quality baseline that supports assay reproducibility. This is important for biochemical assays sensitive to metal-chelating impurities that could produce false positive hits.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment growing
N'-hydroxyethanimidamide zinc-binding mimic; pyridin-2-ylpiperazine hinge motif
Co-crystal structure compatibility and hinge-region hydrogen bonding
Positional isomer selectivity profiling
Ortho-pyridine substitution pattern vs. 3- or 4-pyridyl isomers
Kinase hinge-binding orientation and selectivity shift across isomers
CNS penetration SAR studies
Intermediate TPSA, HBD count, and XLogP3 at CNS drug-like threshold
BBB permeability toggle via N'-hydroxy derivatization
Metalloenzyme inhibitor screening
N'-hydroxyamidine zinc-chelating pharmacophore; documented supplier purity specification
Assay reproducibility and metal-chelating impurity interference assessment
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